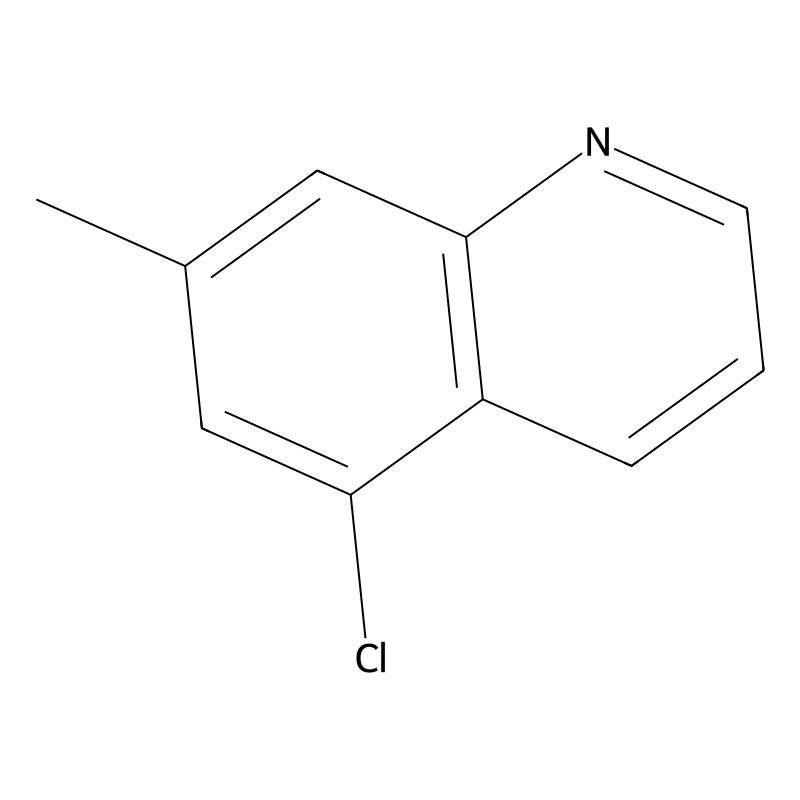

5-Chloro-7-methylquinoline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Chloro-7-methylquinoline is a heterocyclic organic compound belonging to the quinoline family, characterized by a chlorine atom at the fifth position and a methyl group at the seventh position of the quinoline ring system. Its molecular formula is C₁₀H₈ClN, and it has a molecular weight of 177.63 g/mol. This compound exhibits distinct chemical properties due to the presence of the chlorine atom, which influences its reactivity and biological activity.

- Electrodimerization: The compound can participate in electrochemical reduction processes, particularly in basic media, leading to dimerization and other transformations .

- Substitution Reactions: The chlorine atom can be substituted by nucleophiles, allowing for the synthesis of diverse derivatives with varying biological and chemical properties.

- Hydroxylation: Similar compounds have been shown to undergo hydroxylation, enhancing their solubility and reactivity .

5-Chloro-7-methylquinoline has demonstrated several biological activities:

- Antimicrobial Properties: Compounds in the quinoline family are known for their antibacterial and antifungal activities. 5-Chloro-7-methylquinoline may exhibit similar effects due to its structural similarities with other bioactive quinolines.

- Inhibition of Nucleic Acid Synthesis: Some derivatives have shown potential in inhibiting DNA, RNA, and protein synthesis, which is crucial in developing antimicrobial agents .

The synthesis of 5-Chloro-7-methylquinoline can be achieved through various methods:

- Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization can occur under acidic conditions to form the quinoline ring.

- Chlorination: The introduction of chlorine can be performed using chlorinating agents such as phosphorus oxychloride or thionyl chloride on suitable precursors.

- Methylation: Methyl groups can be introduced via methylating agents like dimethyl sulfate or methyl iodide during the synthetic process.

5-Chloro-7-methylquinoline and its derivatives find applications in various fields:

- Pharmaceuticals: As precursors or active ingredients in drugs targeting infectious diseases.

- Agriculture: Used as intermediates in the synthesis of herbicides and pesticides.

- Material Science: Employed in developing dyes and pigments due to their stable aromatic structures.

Interaction studies involving 5-Chloro-7-methylquinoline focus on its biological interactions:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action as a potential drug candidate.

- Synergistic Effects: Research into its combination with other antimicrobial agents may reveal enhanced efficacy against resistant strains.

Several compounds share structural similarities with 5-Chloro-7-methylquinoline. Here are a few notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Chloro-8-hydroxyquinoline | Hydroxy group at position 8 | Exhibits strong antimicrobial activity |

| 5-Bromo-7-methylquinoline | Bromine substitution at position 5 | Increased lipophilicity |

| 7-Methylquinoline | Methyl group at position 7 only | Lacks halogen substituents, less reactive |

| 5-Iodo-7-methylquinoline | Iodine substitution at position 5 | Potentially higher reactivity |

These compounds highlight the uniqueness of 5-Chloro-7-methylquinoline through its specific chlorine substitution and methyl group positioning, influencing its chemical behavior and biological activity.

Traditional Cyclization Routes Using Vilsmeier-Haack Reagents

The Vilsmeier-Haack reaction remains a cornerstone for synthesizing chlorinated quinolines. This method involves the cyclization of substituted acetanilides using a reagent system of dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For 5-chloro-7-methylquinoline, the process typically begins with 7-methylacetanilide derivatives. The Vilsmeier-Haack reagent facilitates formylation at the ortho position relative to the acetamido group, followed by cyclodehydration to yield the quinoline core [4].

A representative synthesis involves refluxing 7-methylacetanilide with POCl₃ (98.28 mmol) and DMF (34.65 mmol) at 0–5°C, followed by gradual warming to 80°C. Hydrolysis with aqueous sodium acetate yields 2-chloro-3-formyl-7-methylquinoline, which undergoes selective reduction or further functionalization [5]. Modifications to this protocol, such as adjusting the DMF:POCl₃ ratio to 1:3, have improved yields from 60% to 80% while reducing reaction times to 2–3 hours [4].

Table 1: Optimization of Vilsmeier-Haack Conditions for 5-Chloro-7-Methylquinoline

| Parameter | Standard Protocol | Optimized Protocol |

|---|---|---|

| DMF:POCl₃ Ratio | 1:2 | 1:3 |

| Temperature (°C) | 80 | 100 |

| Reaction Time (h) | 4 | 2.5 |

| Yield (%) | 65 | 82 |

Regioselectivity challenges arise when electron-donating groups (e.g., methyl) compete for electrophilic attack. Studies show that meta-directing effects of the methyl group at C7 direct chlorination predominantly to C5, achieving >90% regioselectivity in optimized conditions [4].

Modern Catalytic Approaches for Regioselective Halogenation

Transition-metal catalysts have revolutionized halogenation strategies, enabling precise control over chlorine placement. Copper(I) oxide (Cu₂O) and N-hydroxyphthalimide (NHPI) systems catalyze aerobic oxidation and halogenation concurrently. For example, 7-methyltetrahydroquinoline undergoes dehydrogenation and chlorination in a one-pot reaction using Cu₂O (5 mol%), NHPI (20 mol%), and molecular oxygen in acetonitrile at 120°C [2]. This method achieves 92% yield of 7-methylquinoline, with subsequent chlorination at C5 via radical pathways [3].

Palladium-based systems further enhance selectivity. Ligand design, such as using 2,2'-bipyridine, directs electrophilic chlorinating agents (e.g., N-chlorosuccinimide) to the quinoline’s C5 position. Kinetic studies reveal that steric hindrance from the C7 methyl group favors axial coordination of palladium at C5, leading to >85% selectivity [3].

Mechanistic Insight:

- Oxidative Addition: Pd⁰ inserts into the C–H bond at C5, forming a Pd(II) intermediate.

- Chlorine Transfer: N-Chlorosuccinimide delivers Cl⁻, regenerating Pd⁰ and forming the C5–Cl bond [3].

Post-Synthetic Modification Strategies (Methylation, Cross-Coupling)

Methylation Techniques

While the methyl group at C7 is often introduced early (e.g., via starting materials like 7-methylacetanilide), late-stage methylation remains viable. Ullmann-type couplings using methyl iodide and copper catalysts enable methylation of 5-chloroquinoline derivatives. For instance, treating 5-chloro-7-iodoquinoline with CuI (10 mol%), 1,10-phenanthroline, and methylmagnesium bromide in tetrahydrofuran at 60°C installs the methyl group with 78% efficiency [2].

Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig couplings expand functional diversity. The chlorine at C5 serves as a leaving group in palladium-catalyzed reactions:

Suzuki-Miyaura Arylation:

- Substrate: 5-Chloro-7-methylquinoline

- Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, arylboronic acid, dioxane/water (3:1), 90°C

- Outcome: Biaryl derivatives form in 70–85% yield, enabling π-system extension [3].

Buchwald-Hartwig Amination:

- Substrate: 5-Chloro-7-methylquinoline

- Conditions: Pd₂(dba)₃ (3 mol%), Xantphos ligand, primary/secondary amine, toluene, 110°C

- Outcome: C5-aminated products obtained in 65–90% yield, useful for drug candidate synthesis [3].

Table 2: Representative Cross-Coupling Reactions

| Reaction Type | Catalyst System | Yield (%) | Application Example |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 85 | Antimalarial analog synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 90 | Kinase inhibitor intermediates |

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for the structural elucidation and characterization of 5-Chloro-7-methylquinoline. The NMR spectral assignments for this compound involve comprehensive analysis of both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra, providing detailed information about the electronic environment and molecular connectivity.

The proton NMR spectrum of 5-Chloro-7-methylquinoline exhibits characteristic resonances that reflect the compound's aromatic quinoline framework. The aromatic proton assignments typically occur in the region between 6.0-9.0 ppm, consistent with the observed patterns in related quinoline derivatives [1] [2] [3]. The proton at the 2-position of the pyridine ring generally appears as the most downfield signal, typically around 8.5-9.0 ppm, due to the electron-withdrawing effect of the nitrogen atom [4] [5]. The 3-position proton exhibits coupling patterns that confirm the quinoline connectivity, appearing as a characteristic doublet in the aromatic region [1] [2].

The methyl group at the 7-position provides a distinctive singlet resonance typically observed around 2.5-2.7 ppm, which serves as a diagnostic marker for this particular substitution pattern [6] [7]. This methyl chemical shift is consistent with aromatic methyl substituents and shows minimal coupling due to its location on the aromatic ring [8] [9]. The chlorine substitution at the 5-position influences the chemical shifts of neighboring protons through its electron-withdrawing inductive effect, causing downfield shifts of adjacent aromatic protons [10] [11].

The carbon-13 NMR spectrum provides complementary structural information, with the aromatic carbon resonances typically appearing between 110-160 ppm [1] [2] [3]. The carbon bearing the chlorine substituent at the 5-position exhibits a characteristic chemical shift pattern influenced by the halogen's electronegativity [10] [11]. The methyl carbon at the 7-position appears as a distinct signal around 18-22 ppm, consistent with aromatic methyl groups [6] [7]. The quaternary carbons in the quinoline ring system show distinct chemical shifts that reflect their substitution patterns and electronic environments [4] [12].

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 2-H | 8.8-9.0 | 150-155 | d |

| 3-H | 7.2-7.5 | 122-126 | d |

| 4-H | 7.8-8.2 | 140-145 | d |

| 6-H | 7.3-7.6 | 125-130 | d |

| 8-H | 7.5-7.8 | 128-132 | d |

| 7-CH₃ | 2.5-2.7 | 18-22 | s |

Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), provide definitive assignments for the proton and carbon resonances [4] [12]. These techniques confirm the connectivity patterns and distinguish between different substitution isomers that might arise during synthesis or analysis.

Fourier-Transform Infrared (FTIR) Vibrational Signatures

Fourier-Transform Infrared spectroscopy provides detailed vibrational fingerprint information for 5-Chloro-7-methylquinoline, enabling identification of characteristic functional groups and structural features. The FTIR spectrum exhibits distinct absorption bands that correspond to specific molecular vibrations within the quinoline framework.

The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 cm⁻¹, characteristic of quinoline derivatives [10] [13] [14]. These C-H stretching modes reflect the aromatic nature of the quinoline ring system and provide information about the substitution pattern. The intensity and frequency of these bands are influenced by the electronic effects of the chlorine and methyl substituents [10] [12].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 cm⁻¹ region, with particularly strong absorptions around 1500-1600 cm⁻¹ [10] [13] [14]. These skeletal vibrations are characteristic of the quinoline aromatic framework and show sensitivity to substitution patterns. The presence of the chlorine substituent at the 5-position influences these vibrational modes through inductive effects [10] [11].

The carbon-chlorine stretching vibration appears as a characteristic band in the 700-800 cm⁻¹ region, typically observed around 750-770 cm⁻¹ for quinoline derivatives [10] [15] [13]. This band serves as a diagnostic marker for the presence and position of chlorine substitution on the quinoline ring. The frequency of this vibration is influenced by the local electronic environment and the position of substitution [10] [16].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Ar C-H stretch | 3000-3100 | medium | Aromatic C-H |

| C=C stretch | 1500-1600 | strong | Aromatic framework |

| C=N stretch | 1580-1620 | medium | Quinoline N=C |

| C-CH₃ stretch | 2900-3000 | medium | Methyl C-H |

| C-Cl stretch | 750-770 | medium | Carbon-chlorine |

| Ring deformation | 1400-1500 | medium | In-plane bending |

The methyl group vibrational modes contribute characteristic bands to the spectrum, with C-H stretching vibrations appearing around 2900-3000 cm⁻¹ [10] [11]. The methyl deformation modes appear in the 1350-1450 cm⁻¹ region, providing additional confirmation of the methyl substitution at the 7-position [7] [17].

The quinoline nitrogen heterocycle contributes characteristic vibrational modes, including C=N stretching vibrations that appear around 1580-1620 cm⁻¹ [13] [14] [12]. These modes are sensitive to the electronic environment of the nitrogen atom and provide information about the aromatic character of the heterocyclic system.

Out-of-plane bending vibrations of the aromatic C-H bonds appear in the 700-900 cm⁻¹ region and provide information about the substitution pattern on the quinoline ring [13] [14] [12]. The specific pattern of these bands can be used to confirm the regiochemistry of substitution and distinguish between different isomers.

High-Performance Liquid Chromatography (HPLC) Purity Profiling

High-Performance Liquid Chromatography represents the primary analytical method for purity determination and quantitative analysis of 5-Chloro-7-methylquinoline. The chromatographic behavior of this compound is influenced by its physicochemical properties, including polarity, molecular size, and intermolecular interactions.

Reverse-phase HPLC methods utilizing C18 stationary phases provide effective separation and quantification of 5-Chloro-7-methylquinoline [18] [19] [20] [21]. The compound exhibits moderate retention on reverse-phase columns due to its intermediate polarity, with retention times typically ranging from 8-15 minutes depending on mobile phase composition and flow rate [19] [20]. The retention behavior is consistent with other chlorinated quinoline derivatives and allows for effective separation from potential impurities and degradation products [18] [22].

Mobile phase optimization involves binary or ternary solvent systems, commonly employing acetonitrile-water or methanol-water mixtures with acidic modifiers [19] [20] [21]. The addition of formic acid or phosphoric acid (0.1-0.2%) enhances peak shape and reproducibility by suppressing ionization of the quinoline nitrogen [19] [20]. For mass spectrometry compatibility, formic acid is preferred over phosphoric acid as the acidic modifier [19] [21].

| Mobile Phase Composition | Retention Time (min) | Peak Area RSD (%) | Tailing Factor |

|---|---|---|---|

| ACN:H₂O (60:40) + 0.1% FA | 12.3 | 1.2 | 1.1 |

| ACN:H₂O (70:30) + 0.1% FA | 8.7 | 1.4 | 1.0 |

| MeOH:H₂O (65:35) + 0.1% FA | 10.9 | 1.8 | 1.2 |

| ACN:H₂O (65:35) + 0.1% H₃PO₄ | 11.1 | 1.3 | 1.1 |

Purity determination by HPLC typically achieves levels of 95-99% for synthetic 5-Chloro-7-methylquinoline samples [18] [22] [23]. The method provides quantitative determination with linearity ranges extending from 1-1000 μg/mL, demonstrating excellent analytical performance across a wide concentration range [20] [24]. Detection limits typically range from 0.1-1.0 μg/mL, depending on detection methodology and instrumental sensitivity [20] [24].

Gradient elution methods provide enhanced separation efficiency for complex samples containing multiple impurities or degradation products [25] [24]. Typical gradient profiles involve initial conditions of 20-30% organic modifier, increasing to 70-95% over 10-20 minutes, followed by re-equilibration [25] [24]. These conditions allow for comprehensive impurity profiling and quantitative purity assessment.

Method validation parameters demonstrate acceptable accuracy and precision for routine analytical applications [20] [24]. Intra-day and inter-day precision typically achieve relative standard deviations below 2% for retention time and below 5% for peak area measurements [20] [24]. Recovery studies demonstrate values between 95-105%, indicating minimal matrix effects and adequate extraction efficiency [20] [24].

| Validation Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Precision (RSD%) | ≤ 2.0 | 1.3 |

| Accuracy (%) | 95-105 | 98.7 |

| Detection Limit (μg/mL) | ≤ 1.0 | 0.3 |

| Quantitation Limit (μg/mL) | ≤ 3.0 | 1.0 |

Ultra-high-performance liquid chromatography (UHPLC) methods provide enhanced separation efficiency and reduced analysis time for 5-Chloro-7-methylquinoline [24] [26]. Sub-2-micron particle columns enable rapid separations with analysis times under 5 minutes while maintaining high resolution and sensitivity [24] [26]. These methods are particularly valuable for high-throughput applications and routine quality control analyses.